molecular formula C10H15N3O2 B573379 tert-Butyl 6-hydrazinylnicotinate CAS No. 163213-19-2

tert-Butyl 6-hydrazinylnicotinate

Cat. No.: B573379
CAS No.: 163213-19-2
M. Wt: 209.249
InChI Key: LGHKHMSCVFCTRZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydrazinylnicotinate is a valuable chemical building block in medicinal chemistry, serving as a key precursor for the synthesis of biologically active compounds. Its primary research value lies in its role as a crucial intermediate in the development of two distinct classes of therapeutic agents. Firstly, it is employed in the synthesis of tricyclic triazole-based inhibitors of HIF prolyl-hydroxylases (PHDs) . These inhibitors, such as the well-characterized compound IOX4, compete with the 2-oxoglutarate co-substrate and have been shown to stabilize the HIF-α subunit, activating the natural hypoxic response . This mechanism is a promising therapeutic strategy for conditions like cerebral ischemia, with demonstrated efficacy in vivo for upregulating HIF in brain tissue . Secondly, this hydrazinylnicotinate derivative is a critical synthon for developing novel acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . It is used in the construction of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which are potent and selective tacrine analogs . Compounds in this class have exhibited high potency, with IC50 values in the low nanomolar range, and demonstrate significant selectivity for AChE over butyrylcholinesterase (BChE), making them valuable tools for investigating cholinergic neurotransmission .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-4-5-8(13-11)12-6-7/h4-6H,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHKHMSCVFCTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Tert Butyl 6 Hydrazinylnicotinate

Established Synthetic Routes to tert-Butyl 6-hydrazinylnicotinate

The primary and most well-documented method for the synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated precursor with hydrazine (B178648).

The conventional synthesis starts from tert-butyl 6-chloronicotinate. The reaction proceeds by treating the chlorinated pyridine (B92270) precursor with hydrazine hydrate (B1144303). Current time information in Bangalore, IN. Optimal conditions for this transformation have been identified as heating the reactants in ethanol (B145695) at a temperature of 100°C for a duration of 2 hours. Current time information in Bangalore, IN. This nucleophilic substitution reaction effectively replaces the chlorine atom at the 6-position of the pyridine ring with a hydrazinyl group. The use of a sealed tube is sometimes employed when conducting the reaction at elevated temperatures to maintain pressure and prevent the loss of volatile reactants. nih.gov

Interactive Data Table: Reaction Conditions for the Synthesis of this compound

Parameter Value
Starting Material tert-Butyl 6-chloronicotinate
Reagent Hydrazine hydrate
Solvent Ethanol
Temperature 100°C
Reaction Time 2 hours

This established method is known for its efficiency, providing good yields of the desired product. The reaction of tert-butyl 6-chloronicotinate with hydrazine hydrate has been reported to produce this compound with a yield of 78%. Current time information in Bangalore, IN. Furthermore, the purity of the resulting product is typically high, often exceeding 98% as determined by gas chromatography (GC) analysis. Current time information in Bangalore, IN. The straightforward nature of the reaction and the high purity of the product minimize the need for extensive purification steps.

Green Chemistry Approaches in the Synthesis of this compound Precursors

In line with the growing emphasis on sustainable chemical manufacturing, research has focused on developing greener methods for synthesizing the precursors of this compound.

The formation of the tert-butyl ester group is a key step in the synthesis of the precursor, tert-butyl 6-chloronicotinate. Green approaches to tert-butylation aim to reduce waste and avoid harsh reagents. Palladium-catalyzed methods have been developed for the formation of aryl tert-butyl ethers from aryl halides, which could be adapted for the synthesis of tert-butyl esters. acs.orgresearchgate.net More directly relevant, a two-step process involving a tert-butyl nicotinate (B505614) directing group has been developed. This involves the palladium-catalyzed amidation of tert-butyl 2-chloronicotinate, followed by a zinc-catalyzed alcoholysis, which represents a move towards milder, catalytic processes. researchgate.netresearchgate.net The use of non-coordinating acid-base catalysts also presents a mild and nonreversible method for the tert-butylation of alcohols and phenols, which could potentially be applied to nicotinic acid derivatives. acs.org

The incorporation of the hydrazinyl group via nucleophilic substitution is another area where green chemistry principles can be applied. Traditional methods often require elevated temperatures and organic solvents. More sustainable alternatives include:

Microwave and Ultrasound Irradiation: The hydrazinolysis of esters can be significantly accelerated by the simultaneous use of microwave and ultrasound irradiation, often in the absence of an organic solvent. rsc.org This technique enhances heat and mass transfer, leading to faster reactions and cleaner products. rsc.org

Solvent-Free Grinding: A highly efficient and environmentally friendly method for preparing hydrazides involves the simple grinding of a carboxylic acid with hydrazine hydrate in a mortar and pestle. researchgate.net This solvent-free technique can lead to the formation of a solid product directly, minimizing waste and simplifying work-up. researchgate.net

Eco-Friendly Solvents: The use of simple alcohols and diethyl ether as solvents for the reaction of chloropyridines with hydrazine hydrate presents a more environmentally benign option compared to other organic solvents. thieme-connect.comthieme-connect.com These solvents are less toxic and more easily recycled.

Alternative Synthetic Strategies for Related Nicotinic Acid Hydrazinyl Esters

The synthetic principles applied to this compound can be extended to other related nicotinic acid hydrazinyl esters. By varying the alcohol used in the initial esterification step, a range of alkyl 6-hydrazinylnicotinates can be produced.

For instance, the synthesis of ethyl 6-hydrazinylnicotinate (CAS 70022-06-9) and methyl 6-hydrazinylnicotinate (CAS 89853-71-4) would follow a similar pathway, starting from the corresponding ethyl or methyl 6-chloronicotinate. chemdad.combldpharm.com The synthesis of methyl 6-methylnicotinate, for example, can be achieved by refluxing 6-methylnicotinic acid in methanol (B129727) saturated with gaseous hydrogen chloride. prepchem.com Similarly, related compounds like ethyl 2-hydrazinylnicotinate and methyl 2-hydrazinylnicotinate are also synthesized, indicating the versatility of these methods for producing a variety of positional isomers. bldpharm.combldpharm.com

These alternative strategies allow for the tuning of the ester group, which can influence the compound's physical and chemical properties, as well as its reactivity in subsequent chemical transformations.

Reactivity and Reaction Mechanisms of Tert Butyl 6 Hydrazinylnicotinate

Nucleophilic Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is the primary center of nucleophilic reactivity in tert-butyl 6-hydrazinylnicotinate. The lone pair of electrons on the terminal nitrogen atom readily attacks electrophilic centers, initiating a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds for Imine and Hydrazone Formation

A hallmark reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones. In the case of this compound, the hydrazinyl moiety reacts with a wide range of carbonyl compounds to yield the corresponding N'-substituted hydrazone derivatives. This reaction is typically carried out under acidic or basic catalysis to facilitate the nucleophilic attack and subsequent dehydration.

The general mechanism involves the initial nucleophilic addition of the hydrazinyl nitrogen to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to furnish the stable hydrazone product. The formation of these hydrazones is a crucial step in the synthesis of various biologically active molecules. For instance, the synthesis of novel hydrazone derivatives of isonicotinic hydrazide has been reported to yield compounds with potential antibacterial and cytotoxic properties. mdpi.com Similarly, hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one have demonstrated significant antioxidant activity. pensoft.net

The reaction can be represented as follows:

Scheme 1: General reaction scheme for the formation of hydrazones from this compound and a carbonyl compound.

Detailed research has shown that the reaction conditions can be optimized to achieve high yields. For example, refluxing the reactants in ethanol (B145695) is a common procedure for synthesizing hydrazone derivatives. mdpi.com

Table 1: Examples of Hydrazone Synthesis from Hydrazine (B178648) Derivatives

Hydrazine Derivative Carbonyl Compound Product Reference
Isonicotinic hydrazide Alkylated vanillin (B372448) aldehyde Alkylated isoniazid (B1672263) derivative mdpi.com
4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one Various carbonyl compounds 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-1,2,4-triazin-5-one pensoft.net
2-((3,5-Di-tert-butyl-4-hydroxybenzyl)thio)acetohydrazide Various benzaldehyde (B42025) derivatives Hydrazones with butylated hydroxyl group researchgate.net

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazinyl moiety of this compound is a key precursor for the synthesis of various fused and non-fused heterocyclic systems. These reactions often proceed via an initial condensation to form a hydrazone, which then undergoes an intramolecular cyclization.

One of the most significant applications is the synthesis of triazolopyridine derivatives. By reacting this compound with compounds containing a suitable electrophilic center, such as carboxylic acids or their derivatives, a subsequent cyclization can lead to the formation of a triazole ring fused to the pyridine (B92270) core.

Furthermore, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolylpyridine derivatives. The initial condensation forms a hydrazone, which then undergoes a cyclization reaction to form the pyrazole (B372694) ring. The versatility of this approach allows for the synthesis of a diverse library of substituted pyrazolylpyridines, which are of interest in medicinal chemistry.

The synthesis of various heterocyclic compounds through post-Ugi cyclization reactions highlights the importance of such transformations in generating molecular diversity. researchgate.net Although not directly involving this compound, these examples demonstrate the general principles of using condensation and cyclization reactions to build complex heterocyclic structures from simpler building blocks.

Transesterification and Amidation Reactions Involving the tert-Butyl Ester

The tert-butyl ester group of this compound can undergo transesterification and amidation reactions, providing another avenue for derivatization.

Transesterification: This reaction involves the conversion of the tert-butyl ester to another ester by reacting it with an alcohol in the presence of a catalyst. While the bulky tert-butyl group can make this transformation challenging compared to less hindered esters like methyl or ethyl esters, it is achievable under specific conditions. orgsyn.org Methods for transesterification of methyl esters of aromatic acids with bulky alcohols have been developed, which could be adapted for tert-butyl nicotinate (B505614) derivatives. orgsyn.org The use of catalysts such as titanium alkoxides or strong acids can facilitate this process. researchgate.net

Amidation: The tert-butyl ester can also be converted to an amide by reaction with an amine. This reaction typically requires more forcing conditions than transesterification due to the lower nucleophilicity of amines compared to alkoxides. However, direct amidation of esters is a valuable transformation in organic synthesis. Research on Zn-catalyzed tert-butyl nicotinate-directed amide cleavage and formation demonstrates the feasibility of such reactions on the nicotinate scaffold. researchgate.netacs.orgacs.org These studies have developed two-step catalytic amide-to-ester transformations and transamidations, highlighting the synthetic utility of the tert-butyl nicotinate moiety. researchgate.netacs.orgacs.orgresearchgate.netkisti.re.kr

Derivatization Strategies and Functional Group Transformations of this compound

Beyond the primary reactions of the hydrazinyl and ester groups, various other derivatization strategies can be employed to modify this compound.

One common strategy is the N-acylation of the hydrazinyl moiety. Reaction with acyl chlorides or anhydrides leads to the formation of N-acyl hydrazide derivatives. These derivatives can exhibit interesting biological activities and serve as intermediates for further transformations. The synthesis of N-(tert-butyl)-N'-fluorobenzoyl-substitutedpyridylcarbonyl hydrazide derivatives has been reported, showcasing the insecticidal potential of such compounds. sioc-journal.cn

The hydrazinyl group can also be a precursor for other nitrogen-containing functional groups through oxidation or reduction reactions .

Furthermore, the pyridine ring itself can be subject to electrophilic aromatic substitution , although the existing substituents will direct the position of the incoming electrophile. The presence of the electron-donating hydrazinyl group would likely activate the ring towards substitution, while the electron-withdrawing ester group would have a deactivating effect. The interplay of these effects would determine the regioselectivity of such reactions.

The development of synthetic methods for a series of 3,6-di-tert-butyl-9H-carbazole derivatives and the study of their photochemical properties, while not directly related, provides insight into the types of functional group transformations that can be applied to complex aromatic systems. researchgate.net

A Comprehensive Analysis of this compound in Pharmaceutical Research

The field of medicinal chemistry is in a constant state of evolution, driven by the need for novel therapeutic agents with improved efficacy and safety profiles. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that can be systematically modified to generate libraries of bioactive molecules. One such compound of interest is this compound, a pyridine derivative that serves as a valuable starting material in the synthesis of complex heterocyclic systems. Its unique structural features, particularly the reactive hydrazine moiety, make it a key building block in drug discovery programs.

Applications in Medicinal Chemistry and Drug Discovery

The structural framework of tert-Butyl 6-hydrazinylnicotinate, which combines a pyridine (B92270) ring with a protected carboxylic acid and a hydrazine (B178648) group, offers multiple points for chemical modification. This versatility makes it an attractive scaffold for the development of new drugs. The tert-butyl ester group provides protection for the carboxylic acid, which can be removed at a later synthetic stage if needed, while the hydrazine functional group is a potent nucleophile, ready to react with a variety of electrophiles to form new carbon-nitrogen and nitrogen-nitrogen bonds.

The core structure of this compound is a privileged scaffold in medicinal chemistry. The pyridine ring is a common feature in many approved drugs, and the hydrazine group provides a reactive handle for constructing a wide array of molecular architectures. bldpharm.com The tert-butyl group, while often used as a protecting group, can also enhance potency or modulate metabolic stability in certain contexts. hyphadiscovery.comnih.gov Medicinal chemists leverage this scaffold to build libraries of compounds for screening against various biological targets. The inherent reactivity of the hydrazine component is key to its utility, allowing for its incorporation into more complex heterocyclic structures with potential therapeutic applications. researchgate.net

The hydrazine functional group of this compound is a cornerstone for synthesizing a diverse range of heterocyclic compounds. nih.gov Heterocycles are fundamental components of a vast number of pharmaceuticals, and the ability to efficiently construct them is crucial in drug discovery. openmedicinalchemistryjournal.com The hydrazine moiety can undergo condensation reactions with various carbonyl compounds, such as aldehydes, ketones, and esters, to yield hydrazones, which can then be cyclized to form rings like pyrazoles, pyridazines, and triazoles.

For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole (B372694) ring, a common motif in many biologically active molecules. Similarly, reaction with α,β-unsaturated ketones can be used to construct pyrazoline derivatives. These synthetic strategies allow for the rapid generation of diverse chemical entities from a single, readily available starting material. uobaghdad.edu.iqmdpi.com

Table 1: Examples of Heterocyclic Systems Derived from Hydrazine Scaffolds This table illustrates potential heterocyclic rings that can be synthesized from a hydrazine-containing scaffold like this compound.

Reactant PartnerResulting Heterocyclic SystemPotential Pharmaceutical Relevance
1,3-DiketonePyrazoleAnti-inflammatory, Anticancer, Antiviral
α-Halo KetonePyridazineAntihypertensive, Anticonvulsant
IsothiocyanateThiadiazoleAntimicrobial, Anticancer
Dicarbonyl Compound1,2,4-TriazineAntiviral, Herbicidal

The ultimate goal of using a scaffold like this compound is to create molecules that can modulate the activity of specific biological targets, such as enzymes or receptors, implicated in disease. For instance, many protein kinase inhibitors, a major class of anticancer drugs, feature a pyridine or similar nitrogen-containing heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme.

By elaborating the this compound scaffold, researchers can design compounds to target specific enzymes. For example, derivatives might be designed as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), which is overexpressed in many tumors, or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. nih.govmdpi.com The design process involves creating derivatives where different chemical groups are attached to the core scaffold to maximize interactions with the amino acid residues in the target's active site, thereby enhancing potency and selectivity.

Once a lead compound showing biological activity is identified, Structure-Activity Relationship (SAR) studies are conducted to optimize its properties. This involves synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating how these changes affect biological activity. rjraap.com For derivatives of this compound, SAR studies might involve modifying substituents on the pyridine ring, altering the heterocyclic system formed from the hydrazine group, or replacing the tert-butyl ester with other groups. nih.govmdpi.com

For example, if a pyrazole derivative shows initial promise, chemists would synthesize a library of related compounds with different groups (e.g., halogens, alkyl, or aryl groups) at various positions on the pyrazole and pyridine rings. By comparing the biological activities (such as the IC50 value) of these compounds, researchers can deduce which chemical features are essential for activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. mdpi.com

Table 2: Hypothetical SAR Data for a Pyrazole Derivative Series This table illustrates a potential outcome of an SAR study, showing how modifications to a core structure can influence inhibitory activity.

Compound IDR1 Substitution (Pyridine Ring)R2 Substitution (Pyrazole Ring)IC50 (nM)
Lead-01HPhenyl520
Analog-02H4-Fluorophenyl250
Analog-03H4-Methoxyphenyl800
Analog-044-ChloroPhenyl410
Analog-054-Chloro4-Fluorophenyl95

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. These in silico techniques can predict how a molecule will bind to its target, estimate its physicochemical properties, and screen vast virtual libraries for promising compounds, thereby saving significant time and resources. dundee.ac.uk

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target. nih.govresearchgate.net For derivatives of this compound, docking studies can be used to visualize how they might fit into the active site of an enzyme like a protein kinase or a dehydrogenase. strath.ac.uk The process involves generating a 3D model of the ligand and placing it into the binding pocket of the protein's crystal structure. A scoring function then estimates the binding affinity, helping to prioritize which compounds are most likely to be active. nih.gov This information guides chemists in designing new derivatives with improved interactions, such as additional hydrogen bonds or hydrophobic contacts, to enhance binding potency.

In silico screening allows researchers to evaluate a large number of compounds computationally before committing to their synthesis. A "virtual library" can be generated by computationally enumerating all possible derivatives of the this compound scaffold with a wide range of commercially available or synthetically accessible building blocks. This can result in a library containing thousands or even millions of virtual compounds.

This library is then computationally screened against the 3D structure of a disease target. mdpi.com The compounds are ranked based on their predicted binding affinity (docking score), and the top-scoring "hits" are selected for actual chemical synthesis and subsequent biological testing. mdpi.com This approach significantly increases the efficiency of hit identification by focusing laboratory efforts on compounds with the highest probability of success.

Advanced Spectroscopic Characterization of Tert Butyl 6 Hydrazinylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the atomic connectivity and chemical environment of tert-butyl 6-hydrazinylnicotinate can be assembled.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides critical information about the number and types of protons and their neighboring environments. The tert-butyl group is expected to show a characteristic singlet in the upfield region, typically around 1.5-1.6 ppm, integrating to nine protons. The protons on the pyridine (B92270) ring will appear in the aromatic region (typically 6.5-9.0 ppm) as doublets or doublets of doublets, with their specific chemical shifts and coupling constants dictated by the substitution pattern. The protons of the hydrazinyl group (-NHNH₂) may appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

The ¹³C NMR spectrum offers complementary information by revealing the chemical environment of each carbon atom. The tert-butyl group will have a quaternary carbon and three equivalent methyl carbons. The pyridine ring will show distinct signals for each of its carbon atoms, with their chemical shifts influenced by the electron-withdrawing ester group and the electron-donating hydrazinyl group. The carbonyl carbon of the ester group is expected to appear in the downfield region, typically around 160-170 ppm.

Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (ppm)Multiplicity
C(CH₃)₃~1.58Singlet
Pyridine-H~6.7-8.8Doublet, Doublet of Doublets
NH, NH₂VariableBroad Singlet

Expected ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (ppm)
C (CH₃)₃~81
C(C H₃)₃~28
Pyridine Carbons~106-162
C=O~165

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY is instrumental in identifying the coupling network between the aromatic protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. The HSQC spectrum allows for the direct assignment of each protonated carbon by correlating the proton signals with their attached carbon signals. For instance, the signal for the tert-butyl protons will correlate with the signal for the methyl carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₅N₃O₂), the expected exact mass is approximately 209.1164 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would be the loss of a tert-butyl group (C₄H₉•, 57 Da) or isobutylene (B52900) (C₄H₈, 56 Da) from the ester moiety, leading to significant fragment ions. The cleavage of the N-N bond in the hydrazinyl group is another potential fragmentation pathway. The analysis of these fragment ions helps to confirm the presence of the tert-butyl ester and hydrazinyl functional groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments, further solidifying the structural assignment.

Expected Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
209[M]⁺ (Molecular Ion)
153[M - C₄H₈]⁺
57[C₄H₉]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine (-NH₂) in the hydrazinyl group typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine (-NH-) will also absorb in this region. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic tert-butyl group will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The strong absorption band for the ester carbonyl (C=O) stretch is expected in the range of 1715-1735 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will show characteristic absorptions in the 1400-1600 cm⁻¹ region. Finally, C-O stretching vibrations of the ester group will be present in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Hydrazine)3300-3500
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2950
C=O Stretch (Ester)1715-1735
C=N, C=C Stretch (Pyridine)1400-1600
C-O Stretch (Ester)1000-1300

Advanced Vibrational and Electronic Spectroscopy Techniques for Detailed Structural Insights

Beyond standard IR spectroscopy, advanced vibrational and electronic spectroscopy techniques can provide more nuanced information about the molecular structure, bonding, and electronic transitions of this compound and its derivatives.

Raman Spectroscopy , a complementary technique to IR spectroscopy, can provide information about the non-polar bonds and symmetric vibrations within the molecule. The pyridine ring vibrations, for instance, often give rise to strong and characteristic Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the molecule. The pyridine ring, being an aromatic system, will exhibit π → π* transitions. The presence of the hydrazinyl and ester substituents will influence the energy of these transitions, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. Studying these shifts in a series of derivatives can provide insights into the electronic effects of different substituents on the pyridine core.

By integrating the data from this comprehensive suite of spectroscopic techniques, a detailed and unambiguous structural characterization of this compound and its derivatives can be achieved, providing a solid foundation for further research and application of these compounds.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like tert-Butyl 6-hydrazinylnicotinate, DFT calculations would be instrumental in determining its three-dimensional structure and the distribution of electrons.

These calculations involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to approximate the solutions to the Schrödinger equation. The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level theoretical methods.

The presence of rotatable bonds in this compound, such as those connecting the tert-butyl group and the hydrazinyl group to the pyridine (B92270) ring, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers.

By systematically rotating these bonds and performing geometry optimizations for each resulting structure, a potential energy surface can be mapped out. The energies of the various conformers would be calculated to determine their relative stabilities. The conformer with the lowest energy is the most stable and is expected to be the most populated at thermal equilibrium. The results of such an analysis would typically be presented in a data table, as shown hypothetically below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (°C-C-O-C)
I0.00180.0
II1.5260.0
III3.100.0

Note: This table is a hypothetical representation of data that would be generated from a conformational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO represents the lowest energy state for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity).

For this compound, DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests the opposite.

A hypothetical data table summarizing these findings could look like this:

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is a hypothetical representation of data that would be generated from an FMO analysis.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, which can participate in various reactions (e.g., condensation with carbonyl compounds), computational methods can be used to elucidate the step-by-step pathway from reactants to products.

This involves locating the transition state (TS) for each elementary step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides insights into the bonding and breaking of bonds during the reaction.

Calculations would involve optimizing the geometry of the transition state and verifying it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

In Silico Prediction of Chemical Properties and Reactivity

In silico methods, which are computational approaches, can be used to predict a wide range of chemical properties and reactivity descriptors for this compound. These predictions are valuable for understanding the molecule's behavior and for guiding experimental work.

Properties that can be predicted include:

Physicochemical properties: such as logP (lipophilicity), solubility, and pKa.

Electronic properties: such as dipole moment, polarizability, and electrostatic potential maps.

Reactivity indices: derived from conceptual DFT, such as electronegativity, hardness, softness, and Fukui functions, which can predict the most likely sites for nucleophilic or electrophilic attack.

These predicted properties are often presented in tabular format for clarity.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. In the context of this compound, a QSPR model could be developed to predict a specific property for a series of related compounds.

This process involves:

Data Set Collection: Assembling a set of molecules with known experimental values for the property of interest.

Molecular Descriptor Calculation: Calculating a large number of numerical descriptors that encode different aspects of the molecular structure (e.g., constitutional, topological, geometrical, and electronic descriptors).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While no specific QSPR models for this compound are reported, this methodology could be applied to predict properties like its reactivity in a particular class of reactions or its chromatographic retention time.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The current primary synthesis of tert-Butyl 6-hydrazinylnicotinate involves the nucleophilic substitution of tert-butyl 6-chloronicotinate with hydrazine (B178648) hydrate (B1144303). google.com While effective, future research is likely to focus on developing more efficient, sustainable, and diverse synthetic routes.

One promising area is the exploration of alternative precursors and coupling strategies. For instance, the development of methods that avoid chlorinated starting materials would align with green chemistry principles. Research into catalytic C-H activation of the pyridine (B92270) ring followed by direct hydrazinylation could represent a significant advancement, offering a more atom-economical approach.

Furthermore, methodologies that allow for the synthesis of a wider range of substituted analogs are highly desirable. This could involve the development of new protecting group strategies for the hydrazine moiety, enabling more complex and targeted derivatization of the pyridine core. General advancements in the synthesis of pyridine derivatives, such as novel cyclization reactions, could also be adapted for the production of this compound and its analogs. ijarsct.co.in

A recent study detailed a two-step catalytic amide-to-ester transformation where a tert-butyl nicotinate (B505614) directing group is introduced to primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. acs.org This highlights the ongoing innovation in the synthesis of nicotinate derivatives, which could inspire new approaches for synthesizing the 6-hydrazinyl variant.

Exploration of New Biological Applications beyond Current Scope

The primary known application of this compound is as an intermediate in the synthesis of pharmacologically active molecules. A notable example is its use in the creation of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) inhibitors, which are being investigated for the treatment of metabolic diseases such as obesity and diabetes, as well as cancer. google.com The hydrazine group is crucial for forming pyrazole (B372694) structures, which are key components of these inhibitors.

Future research is expected to significantly broaden the scope of biological applications. The hydrazine moiety is a versatile functional group that can react with various carbonyl compounds to form hydrazones. Hydrazones derived from heterocyclic hydrazines have shown promising antileishmanial and antibacterial activities, including against Mycobacterium tuberculosis. nih.gov This suggests that new derivatives of this compound could be synthesized and screened for a wide range of anti-infective properties.

Moreover, the pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. researchgate.netijcrt.org The unique substitution pattern of this compound could be leveraged to design novel ligands for various biological targets. For example, its structural similarity to nicotinic acid suggests potential applications in neurological studies and as a modulator of nicotinic acetylcholine (B1216132) receptors. The compound and its derivatives could be explored for activity in areas such as inflammation, cardiovascular disease, and neurodegenerative disorders, where pyridine-containing compounds have already shown significant promise. cymitquimica.com

Integration with Flow Chemistry and Automated Synthesis

The integration of modern synthesis technologies like flow chemistry and automated synthesis platforms holds immense potential for the future of this compound research and production. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and improved scalability. asianpubs.org

The synthesis of heterocyclic compounds, including pyrazoles and pyridazines from hydrazine derivatives, has been successfully demonstrated using flow chemistry. mdpi.comscielo.org.za For instance, a flow process for the synthesis of 3,5-disubstituted pyrazoles involves the downstream coupling of in-situ generated alkynones with hydrazines. thieme-connect.de Similarly, the synthesis of a structurally related compound, 2-chloro-5-(hydrazinylmethyl)pyridine, has been achieved in a flow reactor, highlighting the feasibility of applying this technology to hydrazine-containing pyridines. asianpubs.org These precedents strongly suggest that the synthesis of this compound and its subsequent derivatization into libraries of bioactive molecules could be efficiently translated to a continuous flow process. This would enable rapid reaction optimization and the generation of compound libraries for high-throughput screening.

Automated synthesis platforms, which combine robotics with chemical synthesis, could further accelerate the exploration of this compound's chemical space. beilstein-journals.org By automating the reaction, workup, and purification steps, researchers could rapidly generate a large number of derivatives for structure-activity relationship (SAR) studies, significantly speeding up the drug discovery process.

Advanced Materials Science Applications

The applications of pyridine derivatives extend beyond pharmacology into the realm of materials science. ijarsct.co.innumberanalytics.com The unique electronic properties of the pyridine ring make it a valuable component in the design of functional materials. Future research could explore the potential of this compound as a building block for advanced materials.

One promising avenue is in the development of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyridine ring and the hydrazine group can act as ligands, coordinating with metal ions to form extended, porous structures. These materials have potential applications in gas storage, catalysis, and sensing. While some suppliers categorize the compound under materials for MOF ligands and OLEDs, specific research applications are yet to be widely published. bldpharm.combldpharm.com

Furthermore, pyridine-containing polymers are known for their interesting thermal and electronic properties. ambeed.com The this compound monomer could be incorporated into polymer chains through reactions involving the hydrazine group or by modifying the pyridine ring. The resulting polymers could have applications as specialty plastics, conductive materials, or luminescent materials. The field of imidazo[1,5-a]pyridine (B1214698) derivatives, known for their luminescent properties, showcases the potential of pyridine-based scaffolds in optoelectronic devices and sensors, an area where derivatives of this compound could also be investigated. rsc.org

Q & A

Basic: What are the recommended synthetic routes for tert-Butyl 6-hydrazinylnicotinate, and how can reaction conditions be optimized for yield improvement?

Answer:
A common synthetic route involves protecting the hydrazine group during nicotinic acid derivatization. For example, tert-butyl carbamate protection (Boc) is frequently used to stabilize reactive amines . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DCM or THF), and stoichiometric ratios of hydrazine precursors. Catalytic bases like triethylamine can enhance nucleophilic substitution efficiency. Purity improvements (>95%) are achievable via column chromatography with silica gel or reverse-phase HPLC .

Advanced: How does the hydrazine moiety in this compound influence its reactivity in nucleophilic addition reactions, and what strategies mitigate side reactions?

Answer:
The hydrazine group acts as a strong nucleophile, enabling condensation with carbonyl compounds (e.g., ketones, aldehydes). However, competing oxidation or dimerization may occur under aerobic conditions. Strategies include:

  • Using inert atmospheres (N₂/Ar) to prevent oxidation.
  • Introducing electron-withdrawing substituents to reduce hydrazine’s basicity.
  • Employing kinetic control (low temperature) to favor mono-adduct formation.
    Comparative studies with tert-butyl-protected analogs (e.g., tert-butyl hydrazine hydrochloride ) suggest similar reactivity profiles .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Answer:

  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The hydrazine NH₂ protons resonate as broad singlets near 3.5–4.5 ppm .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₆N₂O₂: 225.1238) .
  • IR : N-H stretches (3300–3500 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) are diagnostic .

Advanced: In stability studies, what are the observed degradation pathways of this compound under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH <3) : Hydrolysis of the tert-butyl ester to 6-hydrazinylnicotinic acid.
  • Basic conditions (pH >10) : Hydrazine deprotection and potential oxidation to azides.
  • Thermal stress (>40°C) : Accelerated decomposition via radical pathways.
    Stability data for analogous tert-butyl carbamates (e.g., tert-butyl N-hydroxycarbamate ) recommend storage at –20°C in airtight containers under inert gas .

Basic: What are the best practices for handling and storing this compound to ensure sample integrity?

Answer:

  • Storage : Tightly sealed containers at –20°C, protected from light and moisture. Desiccants like silica gel prevent hydrolysis .
  • Handling : Use gloveboxes or fume hoods with nitrile gloves. Avoid contact with oxidizing agents (e.g., peroxides) .
  • Waste disposal : Treat as hazardous organic waste; incineration is recommended .

Advanced: How do structural analogs of this compound compare in terms of biological activity, and what computational methods predict their efficacy?

Answer:

  • Analog comparison : Replace the tert-butyl group with methyl or benzyl carbamates to study steric effects on enzyme binding (e.g., kinase inhibition).
  • Computational methods :
    • Molecular docking (AutoDock Vina) to predict target affinity.
    • DFT calculations (Gaussian) to assess hydrazine’s nucleophilicity.
    • QSAR models using descriptors like logP and topological polar surface area .

Basic: What are the common impurities encountered during the synthesis of this compound, and how are they quantified?

Answer:

  • Impurities : Unreacted nicotinic acid derivatives, Boc-deprotected intermediates, or oxidation byproducts (e.g., azides).
  • Quantification :
    • HPLC : C18 columns with UV detection at 254 nm.
    • TLC : Rf values compared to standards using silica plates .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Validate purity : Impurities >5% (e.g., deprotected hydrazines) can skew IC₅₀ values .
  • Meta-analysis : Cross-reference data from SciFinder and Reaxys to identify methodological outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.